![molecular formula C17H25N3O4S B5664970 1-acetyl-N-[3-(4-morpholinyl)propyl]-5-indolinesulfonamide](/img/structure/B5664970.png)
1-acetyl-N-[3-(4-morpholinyl)propyl]-5-indolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those related to 1-acetyl-N-[3-(4-morpholinyl)propyl]-5-indolinesulfonamide, involves several steps including the condensation of appropriate amines with sulfonyl chlorides or other sulfonamide precursors. These synthetic pathways often aim to optimize yields, selectivity, and biological activity of the resulting compounds. For instance, some studies have focused on the synthesis and evaluation of sulfonamide derivatives for their inhibitory activity against AChE and BuChE, as well as their potential as multifunctional agents for Alzheimer's disease treatment (Makhaeva et al., 2020).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is critical in determining their biological activity. Studies involving X-ray crystallography and NMR spectroscopy have been employed to confirm the structures of synthesized compounds. The presence of specific functional groups, such as the morpholinyl group, and their positioning within the molecule significantly influence the compound's ability to interact with target enzymes. Molecular docking studies are also instrumental in predicting the binding affinity of these compounds to enzyme active sites, providing insights into their potential inhibitory mechanisms.
Chemical Reactions and Properties
Sulfonamide derivatives can participate in various chemical reactions, including further functionalization, to enhance their biological activity. The reactivity of the sulfonamide group allows for the introduction of additional pharmacophores or modifications to improve solubility, stability, or target specificity. These chemical properties are essential for designing compounds with optimized therapeutic profiles.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, impacting its overall efficacy and safety as a potential therapeutic agent.
Chemical Properties Analysis
The chemical stability, reactivity, and compatibility of sulfonamide derivatives with other pharmaceutical excipients are vital considerations in drug formulation. The chemical properties of these compounds, including their acidity/basicity and potential for hydrolysis or oxidation, affect their shelf life and suitability for various dosage forms.
Propriétés
IUPAC Name |
1-acetyl-N-(3-morpholin-4-ylpropyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-14(21)20-8-5-15-13-16(3-4-17(15)20)25(22,23)18-6-2-7-19-9-11-24-12-10-19/h3-4,13,18H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYXZSUZYUKULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S*,4R*)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5664894.png)
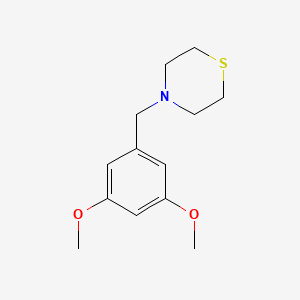
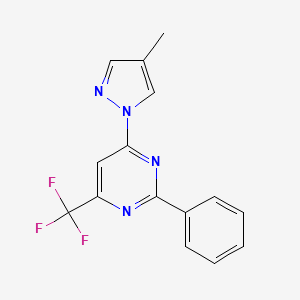
![8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664918.png)
![3-[3-cyclopentyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyridine](/img/structure/B5664937.png)
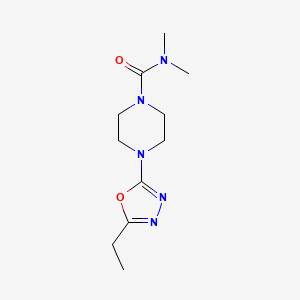
![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5664947.png)
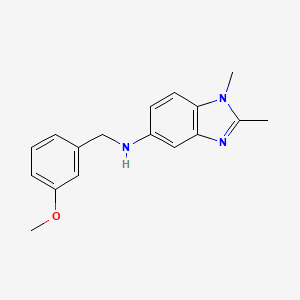
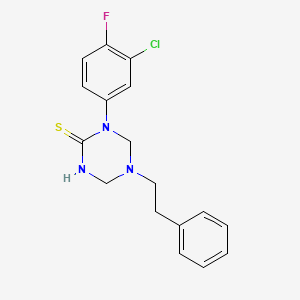
![N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5664981.png)
![(4-cyclopentyl-3-oxopiperazin-1-yl)[4-(methylthio)phenyl]acetic acid](/img/structure/B5664994.png)
![1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3-methyl-3-phenylpiperidine](/img/structure/B5665002.png)
